m-PEG46-Tos
Description
m-PEG46-Tos (methoxy polyethylene glycol-46 tosylate) is a polyethylene glycol (PEG) derivative functionalized with a tosyl (p-toluenesulfonyl) group. This compound is widely utilized in bioconjugation, drug delivery systems, and polymer chemistry due to its hydrophilic PEG chain and reactive tosyl moiety, which acts as a leaving group in nucleophilic substitution reactions. According to Broadpharm’s product catalog, this compound has a molecular weight of 2168.59 g/mol, a molecular formula of C₉₈H₁₉₀O₄₈S, and a purity of 98% (product code BP-23279) . The "46" in its name denotes the average number of ethylene oxide (EO) units in the PEG chain, conferring high water solubility and prolonged circulation in biological systems.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H190O48S/c1-97-3-5-98(6-4-97)147(99,100)146-96-95-145-94-93-144-92-91-143-90-89-142-88-87-141-86-85-140-84-83-139-82-81-138-80-79-137-78-77-136-76-75-135-74-73-134-72-71-133-70-69-132-68-67-131-66-65-130-64-63-129-62-61-128-60-59-127-58-57-126-56-55-125-54-53-124-52-51-123-50-49-122-48-47-121-46-45-120-44-43-119-42-41-118-40-39-117-38-37-116-36-35-115-34-33-114-32-31-113-30-29-112-28-27-111-26-25-110-24-23-109-22-21-108-20-19-107-18-17-106-16-15-105-14-13-104-12-11-103-10-9-102-8-7-101-2/h3-6H,7-96H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDQUQLZMHKEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H190O48S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2168.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Data Gaps
While Broadpharm’s catalog provides foundational data , detailed studies on the kinetics of tosyl group reactivity , in vivo behavior , and comparative cytotoxicity of these compounds are absent in the provided evidence. Future research should address:
- Structure-Activity Relationships (SAR) : Impact of PEG length on conjugation efficiency.
- Thermodynamic Stability : Comparative analysis of shelf-life under varying storage conditions.
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